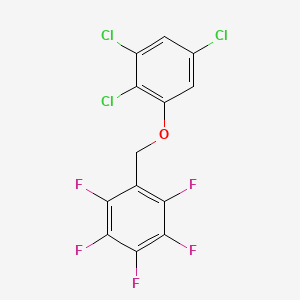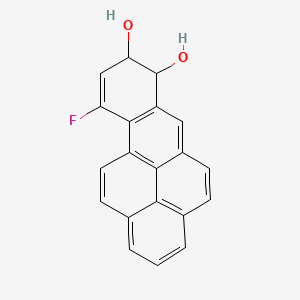
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is a complex organic compound with the molecular formula C20H13FO2 This compound is a derivative of benzo[pqr]tetraphene, featuring a fluorine atom and two hydroxyl groups at specific positions on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol typically involves multi-step organic reactions. One common method includes the fluorination of benzo[pqr]tetraphene followed by the introduction of hydroxyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the selective addition of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction parameters. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[pqr]tetraphene-7,8-diol: Lacks the fluorine atom, resulting in different chemical properties.
9-Fluoro-7,8-dihydrobenzo[pqr]tetraphene-7,8-diol: Similar structure but with the fluorine atom at a different position.
7,8,9,10-Tetrahydrobenzo[pqr]tetraphen-7-ol: A related compound with different hydrogenation and hydroxylation patterns.
Uniqueness
10-Fluoro-7,8-dihydrobenzo(pqr)tetraphene-7,8-diol is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The specific positioning of these groups can significantly influence the compound’s interactions with other molecules, making it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
83769-00-0 |
|---|---|
Molekularformel |
C20H13FO2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
10-fluoro-7,8-dihydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H13FO2/c21-15-9-16(22)20(23)14-8-12-5-4-10-2-1-3-11-6-7-13(19(14)15)18(12)17(10)11/h1-9,16,20,22-23H |
InChI-Schlüssel |
YHNSFTLGJZORQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=CC(C5O)O)F)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
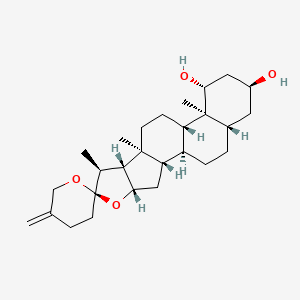
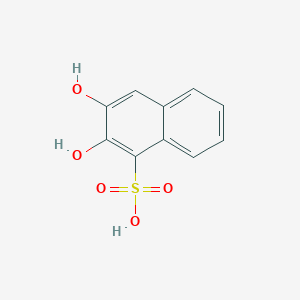
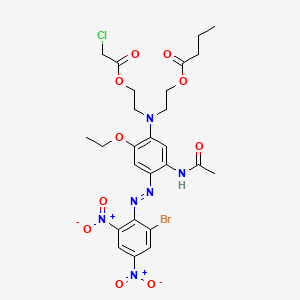
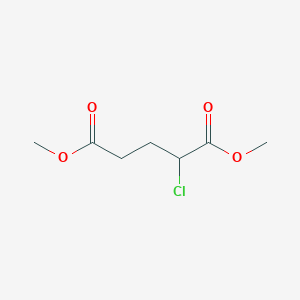
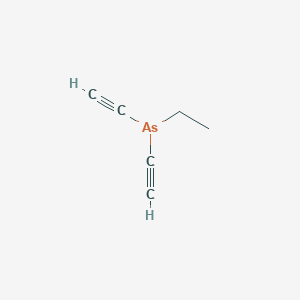
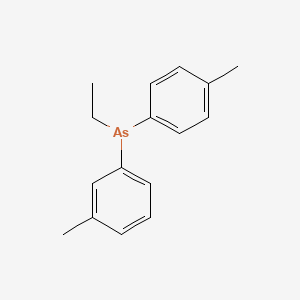
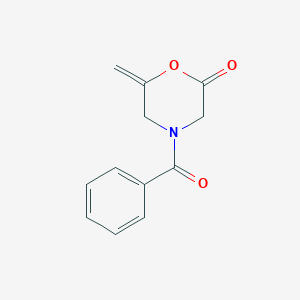
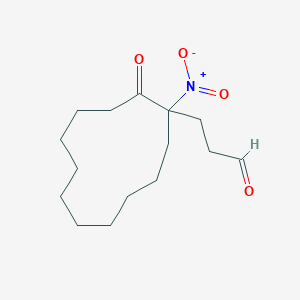
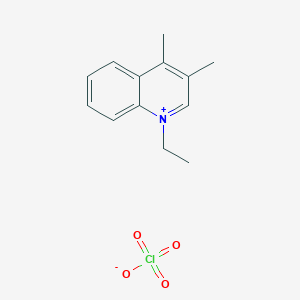
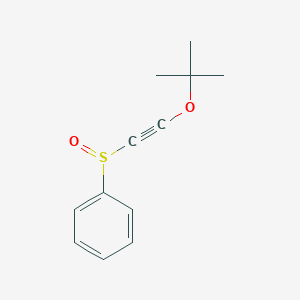
![2-[4-(Acetyloxy)-5-oxofuran-2(5H)-ylidene]ethane-1,1-diyl diacetate](/img/structure/B14415657.png)

